molecular formula C22H22FN3O4 B11458996 Ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11458996
M. Wt: 411.4 g/mol
InChI Key: RWDQIOQQGMBIIC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3]benzimidazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-fluoroaniline with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions. The resulting intermediate is then reacted with 2-methoxyethylamine and ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring or the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can be compared with other pyrimido[1,2-a][1,3]benzimidazole derivatives:

    Ethyl 4-(3-chlorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-(3-bromophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity.

Properties

Molecular Formula

C22H22FN3O4

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4-(3-fluorophenyl)-1-(2-methoxyethyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H22FN3O4/c1-3-30-21(28)18-19(14-7-6-8-15(23)13-14)26-17-10-5-4-9-16(17)24-22(26)25(20(18)27)11-12-29-2/h4-10,13,18-19H,3,11-12H2,1-2H3

InChI Key

RWDQIOQQGMBIIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCOC)C4=CC(=CC=C4)F

Origin of Product

United States

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